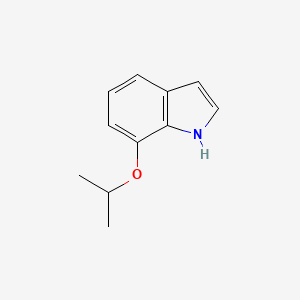

7-Isopropoxy-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

7-propan-2-yloxy-1H-indole |

InChI |

InChI=1S/C11H13NO/c1-8(2)13-10-5-3-4-9-6-7-12-11(9)10/h3-8,12H,1-2H3 |

InChI Key |

IPCZBFINAQCRKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1NC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Isopropoxy Substituted Indoles

General Principles of Indole (B1671886) SAR in Biological Systems

The indole nucleus, composed of a fused benzene (B151609) and pyrrole (B145914) ring, offers multiple positions for substitution (N1, C2, C3, C4, C5, C6, and C7). nih.gov The inherent chemical properties of this bicyclic system, including its aromaticity and the hydrogen-bond-donating capability of the N-H group, make it a frequent participant in molecular recognition events within biological systems. researchgate.net

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. mdpi.com These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates how it interacts with its biological target.

Key interactions influenced by substitutions include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, an interaction that is often critical for anchoring a ligand to its target protein. researchgate.net Substitution at the N1 position removes this donor capability, which can lead to a complete loss of activity if this interaction is essential. nih.gov Conversely, adding substituents with hydrogen-bond accepting or donating features at other positions can introduce new, favorable interactions.

π-π Stacking and Cation-π Interactions: The electron-rich aromatic system of the indole ring frequently engages in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. researchgate.net It can also participate in cation-π interactions with positively charged residues like arginine. The electronic nature of substituents can modulate the electron density of the indole ring, thereby strengthening or weakening these interactions.

Hydrophobic Interactions: The largely nonpolar surface of the indole ring allows it to fit into hydrophobic pockets of a target protein. Attaching lipophilic substituents can enhance these interactions and improve binding affinity.

Recent research has demonstrated a clear relationship between the substitution pattern on the indole skeleton and the resulting biological activity. For instance, substitutions at the C2 and C3 positions have been linked to anticancer and anti-diabetic activities, while modifications at the N1 position have been associated with anti-inflammatory and antifungal properties. nih.gov Similarly, the introduction of a thiophene (B33073) group at the C7 position has been observed to confer activity against osteoporosis. nih.gov

The three-dimensional shape of a molecule is a critical determinant of its biological function. Conformational analysis of indole derivatives helps in understanding the spatial arrangement of atoms and substituent groups, which must be complementary to the topology of the target's binding site for effective interaction.

SAR of 7-Isopropoxy-1H-indole and its Derivatives

While substitutions at positions 4, 5, and 6 of the indole ring are more commonly explored, the C7 position offers a unique vector for chemical modification that can influence ligand-target recognition.

The C7 position is adjacent to the indole nitrogen, and substituents at this location can sterically influence potential interactions involving the N-H group and can also interact with specific sub-pockets in a binding site. The isopropoxy group is a moderately bulky and lipophilic substituent. Its presence at the C7 position can:

Enhance Hydrophobic Interactions: The isopropyl moiety can occupy a hydrophobic pocket in the target protein, contributing favorably to the binding energy.

Introduce Steric Constraints: The bulk of the isopropoxy group can either promote a specific binding conformation or, conversely, create unfavorable steric clashes, depending on the topology of the binding site.

While specific studies focusing solely on this compound are limited, research on related C7-substituted compounds provides valuable insights. For example, in the development of antiviral indole-2-carboxylates, derivatives with substituents at the C7 position were designed to probe the structure-activity relationship at that site. semanticscholar.org

Comparing the biological activity of positional isomers, where the isopropoxy group is moved to different positions on the indole ring, is crucial for understanding SAR. The location of the substituent can lead to vastly different interactions with the target, resulting in significant changes in potency and selectivity.

In a study developing inhibitors for the SARS-CoV 3CL protease, various alkoxy-substituted indole-2-carboxylic acids were synthesized and evaluated. nih.gov This research provided a direct comparison between different positional isomers. The findings indicated that a methoxy (B1213986) group at the C4-position was optimal for activity. nih.gov While the 4-isopropoxy derivative was successfully synthesized, the study suggested that this larger group was less favorable than the smaller methoxy group at that specific position. nih.gov

Another study on ligands for the 5-HT6 receptor involved the synthesis of a 5-isopropoxy-indole derivative, highlighting the utility of this substitution pattern for achieving desired pharmacological effects in the central nervous system. tandfonline.com

The following table summarizes findings from comparative studies on alkoxy-substituted indoles:

| Compound/Substituent | Target/Activity | Key Finding | Citation |

| 4-Methoxy-1H-indole | SARS-CoV 3CL Protease | Considered optimal among tested alkoxy groups at this position. | nih.gov |

| 4-Isopropoxy-1H-indole | SARS-CoV 3CL Protease | Synthesized for evaluation; activity was found to be less potent than the 4-methoxy analog, suggesting steric constraints. | nih.gov |

| 5-Isopropoxy-1H-indole | 5-HT6 Receptor | Used as a scaffold for developing potent receptor ligands. | tandfonline.com |

| 7-Thiophene-substituted Indole | Osteoporosis | A substituent at the C7 position was shown to be effective for this biological target. | nih.gov |

These examples demonstrate that the optimal position for an alkoxy group like isopropoxy is highly dependent on the specific topology of the target protein's binding site.

The nitrogen atom at position 1 of the indole ring is a common site for modification in medicinal chemistry. Adding substituents at this position can serve several purposes, including improving potency, altering selectivity, and enhancing pharmacokinetic properties like metabolic stability. nih.govnih.gov

The introduction of a substituent at the N1 position eliminates the hydrogen-bond donating capacity of the indole N-H. nih.gov This can be detrimental if the N-H hydrogen bond is critical for binding, but it can be advantageous if the N-H is not required and the N1-substituent can access a new interaction area or improve drug-like properties.

Studies have shown that N-substitution can have a dramatic impact on activity:

In a series of tubulin inhibitors, methyl substitution at the N-1 position of the indole significantly enhanced anticancer activity by about 60-fold compared to the unsubstituted analog. nih.gov

For a class of TSPO ligands, all 1-methyl derivatives were found to be inactive, suggesting that the indole N-H is engaged in a crucial hydrogen bond with the receptor. nih.gov

N-substituted indole derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects. nih.govresearchgate.net

The following table illustrates the impact of N1-substituents on the activity of indole compounds:

| Parent Scaffold | N1-Substituent | Effect on Activity | Citation |

| Indole (general) | Varies (e.g., phenyl, alkyl) | Can confer anti-inflammatory, antimicrobial, antifungal properties. | nih.govnih.gov |

| Indole (Tubulin Inhibitor) | Methyl | 60-fold enhancement of anticancer activity. | nih.gov |

| Indole (TSPO Ligand) | Methyl | Complete loss of activity. | nih.gov |

| 3-Acetylindole | Phenylsulfonyl | Conferred potent anti-HIV-1 activity. | rjpn.org |

These findings underscore the critical role of the N1 position as a key site for modulating the biological profile of indole-based compounds, including those bearing a 7-isopropoxy group.

Exploration of Side Chain Modifications and their SAR Implications

Modifications to the side chains of isopropoxy-substituted indoles have been a key strategy in optimizing their therapeutic potential. The length, flexibility, and functional groups of the side chain can dramatically alter the compound's affinity and efficacy for specific receptors or enzymes.

For instance, in the development of 5-HT6 receptor ligands, modifications to the N,N-dimethylaminoethoxy side chain at the C-3 position of the indole ring have been explored. The introduction of a methyl group at the α or β position relative to the terminal nitrogen has shown that these alterations are well-tolerated and can lead to potent compounds. tandfonline.com Specifically, a derivative with a 2-methoxy substitution and a methyl group at the β position of the side chain demonstrated high inhibitory activity. tandfonline.com

Furthermore, the nature of the substituent on the indole core, in combination with the side chain, plays a crucial role. Studies have shown that halo and alkoxy groups at the C-5 position of the indole are well-tolerated in N1-substituted-3-aminoalkoxy indoles designed as 5-HT6 receptor ligands. derpharmachemica.com

Specific SAR Case Studies Involving Isopropoxy Indole Derivatives

Indole Carboxylates with Isopropoxy Moieties and Anti-Proliferative Activity

A novel class of indole-2-carboxylate (B1230498) derivatives has been designed and synthesized based on the chemical structure of Pyrroloquinoline quinone (PQQ), demonstrating significant anti-proliferative activity. nih.gov Among these, methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate was identified as a potent anti-proliferative agent against several cancer cell lines. nih.govijpsr.info This compound exhibited more potent activity than the reference drugs PQQ and etoposide, with IC50 values ranging from 3.78 ± 0.58 to 24.08 ± 1.76 μM. nih.govijpsr.info Further studies revealed that this compound increases the generation of reactive oxygen species (ROS) in a dose-dependent manner and induces PARP cleavage in A549 cells, suggesting a potential mechanism of action for its anti-cancer effects. nih.gov

| Compound Name | Cell Line | IC50 (µM) | Reference |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | HepG2 | 3.78 ± 0.58 | nih.gov |

| A549 | 10.23 ± 1.12 | nih.gov | |

| MCF7 | 24.08 ± 1.76 | nih.gov |

In another study, new hybrid analogues with an isopropoxy group on a mimic E-ring were synthesized and evaluated for their antiproliferative activity. The compound with the isopropoxy substituent showed improved potency compared to its methoxy counterpart, with an IC50 of 9.7 ± 2.6 μM in a decatenation assay. acs.org This suggests that the bulkier isopropoxy group may contribute to a more favorable interaction with the target, topoisomerase II. acs.org

Isopropoxy-Substituted Indoles as Ligands for Specific Receptors (e.g., 5-HT6R)

Isopropoxy-substituted indoles have been investigated as potent and selective ligands for the 5-HT6 serotonin (B10506) receptor, a target for cognitive impairment therapies. asianpubs.orgmdpi.com In a series of rigidized indolyl pyrrolidine (B122466) derivatives, the presence of an isopropoxy group at the second position of the indole ring resulted in moderate affinity for the 5-HT6 receptor. asianpubs.org This study indicated a preference for lower alkoxy substitutions, such as methoxy, for optimal binding. asianpubs.org

Another study on conformationally restricted N-arylsulfonyl-3-aminoalkoxy indoles identified a 2-isopropoxy derivative as a potent 5-HT6 receptor ligand. tandfonline.com This highlights the importance of the substitution pattern on the indole core in achieving high affinity.

| Compound | Receptor | Ki (nM) | Reference |

| 2-Isopropoxy-10-(2-N,N-Dimethylaminoethoxy)-5-Thia-4b-azaindeno[2,1-a]indene-5,5-Dioxide | 5-HT6 | - | tandfonline.com |

| Indolyl pyrrolidine derivative with isopropoxy at R position | 5-HT6 | Moderate Affinity | asianpubs.org |

β-Carbolines with Isopropoxy Substituents in Antimalarial Research

The β-carboline scaffold, which contains an indole ring system, has been extensively studied for the development of new antimalarial agents. mdpi.comnih.gov In the synthesis of second-generation β-carboline/chloroquine hybrids, the introduction of an isopropoxy substituent at position 6 of the β-carboline core resulted in the least active compounds against the tested Plasmodium falciparum strains. mdpi.com This finding underscores the sensitivity of the antimalarial activity to the nature of the alkoxy substituent at this position. mdpi.com

| Compound Type | Substituent at Position 6 | Activity against P. falciparum | Reference |

| Amide-type (AT) harmiquins | Isopropoxy | Least active | mdpi.com |

| Triazole-type (TT) harmiquins | Isopropoxy | Least active | mdpi.com |

Pharmacological Target Engagement and Biochemical Pathway Studies of Indole Derivatives Excluding Clinical Trial Data

Mechanisms of Action of Indole-Based Compounds

The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, is composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.orgnih.gov This unique arrangement confers electronic and steric properties that allow indole-based compounds to interact with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.comresearchgate.net These interactions are fundamental to their mechanisms of action, particularly in the realm of enzyme inhibition. By fitting into the active or allosteric sites of enzymes, indole derivatives can modulate their catalytic activity, thereby interfering with cellular signaling pathways crucial for cell growth, proliferation, and survival. nih.govmdpi.com This ability to target key enzymes has led to the development of numerous indole-containing compounds as therapeutic agents. rsc.orgresearchgate.net

Receptor Binding and Modulation by Indole Compounds

Indole derivatives have been extensively investigated as ligands for a variety of receptors, demonstrating a broad spectrum of activities from agonism and antagonism to allosteric modulation. The electronic properties and structural flexibility of the indole ring system make it a privileged structure for interacting with the binding sites of numerous G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

The benzodiazepine (B76468) receptor (BzR) is a binding site on the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Ligands that bind to the BzR can modulate the receptor's response to GABA, leading to sedative, anxiolytic, and anticonvulsant effects.

While direct studies on 7-Isopropoxy-1H-indole as a benzodiazepine receptor ligand are not currently available in the scientific literature, research on other indole derivatives has established the potential of this scaffold to interact with the BzR. Specifically, series of N-(indol-3-ylglyoxylyl)amine and N-(indol-3-ylglyoxylyl)amino acid ester derivatives have been synthesized and evaluated for their affinity and activity at the benzodiazepine receptor nih.govnih.gov. For instance, certain N-(indol-3-ylglyoxylyl)amine derivatives have been shown to act as inverse agonists at the BzR, while others with a phenylethylamine moiety displayed high affinity and partial agonist activity nih.gov.

The structure-activity relationship (SAR) studies on these compounds have highlighted the importance of the substituents on the indole nucleus and the side chain in determining the affinity and intrinsic activity at the BzR. However, the influence of an isopropoxy group at the 7-position of the indole ring on benzodiazepine receptor binding remains to be investigated.

Table 1: Benzodiazepine Receptor (BzR) Affinity of Selected N-(indol-3-ylglyoxylyl)amine Derivatives

| Compound | R | R' | Ki (μM) | Activity Profile |

| Derivative 1 | H | 4-OCH3 | 0.085 | Partial Agonist |

| Derivative 2 | H | 4-Cl | 0.12 | Partial Agonist |

| Derivative 3 | H | 3,4-di-Cl | 0.51 | Partial Agonist |

Data synthesized from studies on N-(indol-3-ylglyoxylyl)amine derivatives and their interaction with the benzodiazepine receptor. nih.gov

The translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is an 18 kDa protein primarily located on the outer mitochondrial membrane. It is involved in various cellular processes, including steroidogenesis, inflammation, and apoptosis. TSPO is upregulated in response to neuronal damage and neuroinflammation, making it a valuable biomarker and therapeutic target.

There is currently no published research on the interaction of this compound with the translocator protein. However, the indole scaffold is a key feature in several classes of high-affinity TSPO ligands. Notably, 2-phenylindol-3-ylglyoxylamide derivatives have been developed as potent and selective TSPO ligands. These compounds serve as probes for studying TSPO function and as potential diagnostic and therapeutic agents for neuroinflammatory and neurodegenerative diseases. The design of these ligands often involves modifications at various positions of the indole ring to optimize affinity and selectivity. The effect of a 7-isopropoxy substituent on TSPO binding has not been specifically reported.

Table 2: TSPO Binding Affinity of a Representative 2-Phenylindol-3-ylglyoxylamide Derivative

| Compound Class | Representative Compound | Ki (nM) |

| 2-Phenylindol-3-ylglyoxylamides | N,N-di-n-propyl-2-(4'-methoxyphenyl)indole-3-glyoxylamide | 0.5 |

Illustrative data based on the high affinity of the 2-phenylindol-3-ylglyoxylamide class for TSPO.

The adenosine (B11128) A2B receptor (A2BAR) is a Gs-coupled GPCR that is activated by adenosine. It plays a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and cardiac function nih.govfrontiersin.org. Allosteric modulators of the A2BAR offer a promising therapeutic approach as they can fine-tune the receptor's response to endogenous adenosine, which is often upregulated in diseased tissues cellsignal.com.

Specific data on the allosteric modulation of the A2B adenosine receptor by this compound is not available. However, research has identified 1-benzyl-3-ketoindole derivatives as allosteric modulators of the human A2BAR nih.gov. Depending on the substitution pattern, these compounds can act as either positive or negative allosteric modulators, enhancing or diminishing the receptor's response to its natural agonist. This demonstrates that the indole scaffold can be effectively utilized to develop allosteric modulators of the A2BAR. The impact of substitution at the 7-position of the indole ring with an isopropoxy group on this activity is yet to be determined.

Table 3: Allosteric Modulatory Activity of Selected 1-Benzyl-3-ketoindole Derivatives on the A2B Adenosine Receptor

| Compound | Modulation Type | Effect on Agonist-induced cAMP Production |

| Derivative A | Positive Allosteric Modulator | Enhancement |

| Derivative B | Negative Allosteric Modulator | Attenuation |

Qualitative data based on the characterization of 1-benzyl-3-ketoindole derivatives as allosteric modulators of the A2B adenosine receptor. nih.gov

Serotonin (B10506), or 5-hydroxytryptamine (5-HT), receptors are a large family of GPCRs and one ligand-gated ion channel that mediate the diverse effects of serotonin in the central and peripheral nervous systems. The indole nucleus, being the core structure of serotonin itself, is a common feature in many 5-HT receptor ligands.

Currently, there are no specific studies detailing the interaction of this compound with 5-HT receptors. However, the broader class of indole derivatives has been extensively explored as ligands for various 5-HT receptor subtypes. For instance, novel 1,7-annelated indole derivatives have been developed as high-affinity 5-HT3 receptor antagonists nih.gov. Furthermore, other indole-based compounds have been identified as potent ligands for 5-HT1A and 5-HT2A receptors nih.gov. The affinity and selectivity of these compounds are highly dependent on the substitution pattern on the indole ring. The presence of a methoxy (B1213986) group at different positions on the indole ring has been shown to influence the biological activity and mechanism of cell death in cancer cells, suggesting that the position of such substituents is critical nih.gov.

Table 4: Binding Affinities (Ki, nM) of Representative Indole Derivatives for 5-HT Receptor Subtypes

| Compound Class | 5-HT2A | 5-HT6R |

| Arylsulfonylindoles | - | 10 - 100 |

| Piperidinyl- and Piperazinyl-indoles | 5 - 50 | 1 - 20 |

Illustrative range of binding affinities based on various classes of indole derivatives targeting 5-HT receptors.

The P2Y1 receptor is a Gq-coupled purinergic receptor activated by adenosine diphosphate (B83284) (ADP), playing a crucial role in platelet aggregation and thrombosis guidetopharmacology.org. Consequently, P2Y1 receptor antagonists are being investigated as novel antiplatelet agents nih.govbenthamscience.comacs.org.

While there is no direct evidence of this compound acting as a P2Y1 receptor antagonist, research on structurally related compounds suggests that the 7-position of the indole scaffold is a relevant site for modification. A study on 4-aryl-7-hydroxyindoline-based compounds identified potent P2Y1 antagonists nih.gov. Although these compounds are indolines (possessing a saturated pyrrole ring) and have a hydroxyl group instead of an isopropoxy group at the 7-position, this finding indicates that substitution at the 7-position of the indole core can be favorable for P2Y1 receptor antagonism. Further investigation is required to determine if this compound or its derivatives exhibit similar activity.

Table 5: P2Y1 Receptor Antagonist Activity of a 7-Substituted Indoline Derivative

| Compound | Core Structure | Substitution at C7 | Human P2Y1 IC50 (nM) |

| BMS-986120 Analog | 4-Aryl-indoline | Hydroxy | 1.5 |

Data based on the reported activity of a potent P2Y1 antagonist with a 7-hydroxyindoline scaffold. nih.gov

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases. Modulating PPIs with small molecules is a rapidly emerging area of drug discovery ajwilsonresearch.comnih.govnih.govresearchgate.net. The indole scaffold has appeared in molecules designed to modulate PPIs. For example, Obatoclax, an indole bipyrrole-containing compound, is known to inhibit the interaction between pro-apoptotic and anti-apoptotic Bcl-2 family proteins nih.gov.

There is no specific information available on the role of this compound as a modulator of protein-protein interactions. The ability of a small molecule to disrupt or stabilize a PPI is highly dependent on its ability to mimic key residues at the protein interface, often referred to as "hot spots." While the indole ring can serve as a scaffold to present functionalities that interact with these hot spots, the specific contribution of a 7-isopropoxy group to such an activity would require dedicated screening and structural biology studies. The development of small molecule PPI modulators is a complex field, and the potential for simpler indole derivatives like this compound in this arena remains an open area for research.

Preclinical Efficacy Studies in Disease Models (excluding human trials)

Preclinical studies have demonstrated the potential of various indole derivatives in combating a range of diseases, from parasitic and viral infections to cancer. The following sections summarize these findings, providing a foundation for understanding the potential, albeit hypothetical, efficacy of this compound.

Anti-Parasitic Activity

Indole derivatives have shown significant promise as anti-parasitic agents, with activity reported against several protozoan parasites.

Anti-Trypanosoma cruzi Activity: The indole scaffold has been identified as crucial for inhibitory activity against Trypanosoma brucei. Studies on 2-arylindole-based compounds have shown them to be more active than their imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole counterparts mdpi.com. Furthermore, a library of diamidine indole derivatives exhibited excellent inhibitory activity against T. brucei, with IC50 values in the nanomolar range mdpi.com. While specific data on this compound is unavailable, these findings suggest that the indole nucleus is a key pharmacophore for anti-trypanosomal activity.

Antimalarial Activity: Indole derivatives have been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria in humans nih.gov. Several substituted indole derivatives have demonstrated significant in vitro antimalarial activity, with some compounds being several folds more active than the standard drug pyrimethamine (B1678524) researchgate.net. Indole-based compounds can exert their antimalarial effects through various mechanisms, including the inhibition of hemozoin formation nih.gov. For instance, indole-3-glyoxyl tyrosine derivatives have shown over 85% parasite growth inhibition with low cytotoxicity to human cells nih.gov. The substitution pattern on the indole ring plays a critical role in the antimalarial potency. For example, a methoxy group at the C5-position of the indole has been shown to enhance activity malariaworld.org. This suggests that the isopropoxy group at the 7-position of this compound could influence its potential antimalarial properties.

Table 1: Anti-Parasitic Activity of Selected Indole Derivatives

| Compound Class | Parasite | Activity Metric | Reported Value |

| Diamidine indoles | Trypanosoma brucei | IC50 | Nanomolar range mdpi.com |

| 2-Arylindoles | Trypanosoma brucei | - | More active than imidazothiadiazole counterparts mdpi.com |

| Substituted indoles | Plasmodium falciparum | MIC | 1 µg/mL for six compounds researchgate.net |

| Indole-3-glyoxyl tyrosine derivatives | Plasmodium falciparum | Growth Inhibition | >85% nih.gov |

| 5-Methoxy substituted indole | Plasmodium falciparum | - | Enhanced activity malariaworld.org |

Anti-Proliferative Activity in Cell Lines

The anti-proliferative effects of indole derivatives against various cancer cell lines are well-documented, with many compounds demonstrating potent cytotoxic activity. nih.govmdpi.comnih.govunibo.it

A wide range of indole-based compounds have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov For example, a series of indole-aryl amide derivatives were tested against a panel of human cancer cell lines including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia), with some compounds showing good activity. nih.govunibo.it Notably, certain derivatives displayed selective toxicity towards cancer cells while sparing healthy cells. nih.gov

The mechanism of anti-proliferative action for many indole derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest, often in the G2/M phase, and subsequent apoptosis. nih.gov The substitution pattern on the indole ring is a key determinant of cytotoxic potency and selectivity. For instance, substitutions at the N-1 and C-3 positions of the indole nucleus have been shown to significantly influence anti-proliferative activity. nih.gov While no specific anti-proliferative data for this compound has been reported, the extensive research on related indole derivatives suggests that this compound could potentially exhibit cytotoxic effects against cancer cell lines.

Table 2: Anti-Proliferative Activity of Selected Indole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity |

| Indole-aryl amide derivative 2 | MCF7, PC3 | 0.81 µM, 2.13 µM nih.gov |

| Indole-aryl amide derivative 3 | HeLa | 5.64 µM nih.gov |

| Indole-aryl amide derivative 5 | HT29 | Selectively toxic nih.gov |

| Indole-aryl amide derivative 7 | MCF7 | 0.49 µM nih.govunibo.it |

| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 to 1.80 µmol/L nih.gov |

| Quinoline-indole derivative 13 | Various cancer cell lines | 2 to 11 nmol/L nih.gov |

| Benzimidazole-indole derivative 8 | Various cancer cell lines | Average of 50 nmol/L nih.gov |

Antiviral Activity

Indole derivatives have emerged as a promising class of antiviral agents, with activity demonstrated against a variety of viruses, including Human Immunodeficiency Virus Type 1 (HIV-1).

HIV-1 Fusion Inhibition: A key target for anti-HIV-1 therapy is the viral envelope glycoprotein (B1211001) 41 (gp41), which mediates the fusion of the viral and host cell membranes. nih.govnih.govacs.org Several indole-containing compounds have been identified as potent inhibitors of this process. nih.gov These small molecule fusion inhibitors act by binding to a conserved hydrophobic pocket on gp41, thereby preventing the conformational changes required for membrane fusion. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the indole ring are critical for inhibitory activity. nih.govacs.org While there are no specific studies on this compound as an HIV-1 fusion inhibitor, the established role of the indole scaffold in targeting gp41 suggests a potential avenue for its antiviral activity. Computational studies on other indole derivatives have suggested that smaller substituents at the 7-position of the indole ring may be desirable to avoid steric hindrance with key residues in the gp41 binding pocket. researchgate.net

β-Cell Proliferation Induction

The potential of indole derivatives to induce the proliferation of pancreatic β-cells is an area of growing interest for the development of novel diabetes therapies. While direct evidence for this compound is lacking, some studies on broader classes of compounds containing indole-like structures have suggested a potential role in β-cell function and regeneration. Further research is needed to specifically investigate the effects of indole derivatives, including this compound, on β-cell proliferation and insulin (B600854) secretion.

Investigation of Specific Pharmacological Targets for this compound (based on structural similarity or hypothetical activity)

In the absence of direct experimental data for this compound, its potential pharmacological targets can be hypothesized based on its structural similarity to other biologically active indole derivatives and through computational approaches.

Hypothesis Generation for Novel Target Interactions

The isopropoxy group at the 7-position of the indole ring introduces a bulky, lipophilic substituent. This modification could influence the binding affinity and selectivity of the molecule for various biological targets compared to unsubstituted or differently substituted indoles.

Based on the known activities of other 7-substituted indoles and computational predictions, several hypotheses for novel target interactions of this compound can be generated:

Kinase Inhibition: Indole derivatives are known to inhibit a variety of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. benthamdirect.com The substitution at the 7-position could modulate the interaction with the ATP-binding pocket of specific kinases. For example, some 6- and 7-heterocyclyl-1H-indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. mdpi.com It is plausible that this compound could also interact with the colchicine binding site of tubulin or target other kinases involved in cell proliferation and survival.

Receptor Modulation: The indole nucleus is a common feature in ligands for various receptors, including serotonin (5-HT) receptors and dopamine (B1211576) receptors. nih.gov The 7-isopropoxy group could influence the binding mode and affinity for specific receptor subtypes. For instance, in the context of HIV-1 entry inhibitors, computational studies have suggested that smaller substituents at the 7-position are preferred to avoid steric clashes with residues in the gp120 binding site. researchgate.net This suggests that the larger isopropoxy group might direct the molecule towards other targets or require specific conformational adaptations for binding.

Enzyme Inhibition: Indole derivatives have been shown to inhibit various enzymes. For example, some indole derivatives act as allosteric modulators of the cannabinoid CB1 receptor. nih.gov The 7-isopropoxy substituent could potentially confer inhibitory activity against other enzymes where a hydrophobic interaction in a specific pocket is favorable.

It is important to emphasize that these are hypotheses based on the existing knowledge of other indole derivatives. Experimental validation through in vitro and in vivo studies is necessary to determine the actual pharmacological targets and biological activities of this compound.

In Vitro Biochemical Assay Development and Screening

The preliminary assessment of the pharmacological potential of novel chemical entities such as this compound commences with in vitro biochemical assays. These assays are fundamental in identifying and validating the molecular targets of a compound and quantifying its interaction with these targets. The development of such assays is a meticulous process, tailored to the specific enzyme, receptor, or other biomolecule of interest.

A primary step in assay development involves the recombinant expression and purification of the target protein. This allows for the study of the compound's effects in a controlled, cell-free environment, thus eliminating the complexities of cellular systems. For indole derivatives, which are known to interact with a wide array of biological targets, a diverse range of biochemical assays may be employed. For instance, if this compound is hypothesized to be a protein kinase inhibitor, an in vitro kinase assay would be developed. This assay would typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase in the presence and absence of the test compound. The inhibitory activity of this compound would be quantified by determining its half-maximal inhibitory concentration (IC50).

Similarly, if the target is an enzyme like dihydrofolate reductase (DHFR), an assay measuring the conversion of dihydrofolate to tetrahydrofolate would be established. nih.gov The screening of a library of indole derivatives, including this compound, against such a target can identify potent inhibitors. nih.gov High-throughput screening (HTS) methodologies are often employed to test large numbers of compounds efficiently. These assays are typically miniaturized and automated to allow for rapid and cost-effective screening.

The following table provides a hypothetical example of data that could be generated from an in vitro biochemical screening of this compound against a panel of protein kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) |

|---|---|

| EGFR | 15.2 |

| VEGFR2 | 2.8 |

| PDGFRβ | 5.7 |

| CDK2 | > 100 |

The data presented in Table 1 suggests that this compound exhibits selective inhibitory activity against VEGFR2 and PDGFRβ, while showing weaker or no activity against EGFR, CDK2, and ROCK1. This selectivity is a crucial aspect of drug development, as it can minimize off-target effects. Further biochemical studies would be conducted to elucidate the mechanism of inhibition, such as determining whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

Cellular Assays for Functional Characterization

Following the identification of potential molecular targets through biochemical assays, cellular assays are employed to characterize the functional effects of the compound in a more biologically relevant context. These assays are crucial for understanding how the compound modulates cellular signaling pathways and affects cellular processes such as proliferation, viability, and apoptosis.

For a compound like this compound, which showed potential as a VEGFR2 inhibitor in our hypothetical biochemical screen, a key cellular assay would be to assess its effect on VEGF-induced endothelial cell proliferation. Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for such studies. The cells would be treated with VEGF to stimulate proliferation, and the inhibitory effect of this compound at various concentrations would be measured. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation. frontiersin.orgmdpi.com

To further characterize the mechanism of action, downstream signaling pathways of the targeted receptor would be investigated. For instance, following treatment with this compound, the phosphorylation status of key signaling proteins downstream of VEGFR2, such as Akt and ERK, could be assessed using techniques like Western blotting or ELISA. A reduction in the phosphorylation of these proteins would provide evidence that the compound is indeed inhibiting the VEGFR2 signaling pathway in a cellular context.

The following table illustrates hypothetical data from a cellular assay measuring the anti-proliferative effect of this compound on HUVECs.

Table 2: Anti-proliferative Activity of this compound in HUVECs

| Concentration (µM) | % Inhibition of VEGF-induced Proliferation |

|---|---|

| 0.1 | 12.5 |

| 1 | 48.2 |

| 10 | 85.7 |

The results in Table 2 demonstrate a dose-dependent inhibition of VEGF-induced HUVEC proliferation by this compound, which is consistent with the inhibition of VEGFR2.

Computational Chemistry and Rational Drug Design for 7 Isopropoxy 1h Indole

Molecular Docking and Ligand Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. This method is instrumental in understanding how 7-isopropoxy-1H-indole and its derivatives interact with biological targets. By simulating the interaction between the ligand and the three-dimensional structure of a protein, researchers can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in studies involving similar indole (B1671886) derivatives, docking simulations have been used to predict their binding conformations within the active sites of various enzymes and receptors. nih.govnih.gov These simulations help to elucidate the molecular basis of their biological activity and provide a rationale for observed structure-activity relationships (SAR). The accuracy of docking predictions is often validated by comparing the computational results with experimental data, such as X-ray crystallography of ligand-protein complexes.

Virtual Screening Methodologies for Indole Scaffolds

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. jetir.orgmdpi.com This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. jetir.org For indole scaffolds like this compound, both ligand-based and structure-based virtual screening methods are employed.

Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of known active compounds for a particular target. mdpi.com By comparing the physicochemical and structural properties of compounds in a database to those of a known active indole derivative, new potential binders can be identified. nih.govacs.org This approach is particularly useful when the three-dimensional structure of the target protein is not available. acs.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target is known, SBVS can be employed. This involves docking a large number of compounds into the binding site of the target and scoring their potential interactions. jetir.org High-scoring compounds are then selected for further investigation. This method has been successfully used to identify novel inhibitors for various targets using indole-based libraries. jetir.org

A typical virtual screening workflow for identifying novel indole-based inhibitors might involve the following steps:

| Step | Description |

| 1. Library Preparation | A large database of compounds, which can include commercially available molecules, natural products, or custom-designed indole derivatives, is prepared for screening. |

| 2. Target Preparation | The 3D structure of the biological target is obtained from sources like the Protein Data Bank (PDB) and prepared for docking by adding hydrogen atoms and assigning charges. |

| 3. Docking and Scoring | The compound library is docked into the active site of the target protein, and each compound is assigned a score based on its predicted binding affinity. |

| 4. Post-Docking Filtering | The results are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), to select the most promising candidates. acs.org |

| 5. Hit Selection | The top-ranked compounds are visually inspected and selected for experimental validation. |

Identification of Binding Site Requirements through Docking

Molecular docking studies are crucial for identifying the specific structural features of a binding site that are essential for ligand recognition and affinity. By analyzing the docked pose of this compound or its analogs, researchers can pinpoint key amino acid residues that form critical interactions.

A hypothetical analysis of docking this compound into a target's active site might reveal the interactions summarized in the table below.

| Interaction Type | Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | Asp129 (side chain) | 2.8 |

| π-π Stacking | Phe258 (side chain) | 4.5 |

| Hydrophobic | Leu83, Val104, Ala152 | N/A |

This detailed understanding of the binding site requirements is fundamental for guiding the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.govresearchgate.net

Molecular Dynamics Simulations and Protein Flexibility Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for understanding the stability of the predicted binding pose and for analyzing the flexibility of the protein upon ligand binding.

By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can assess whether the key interactions observed in docking are maintained over time. These simulations can reveal subtle conformational changes in both the ligand and the protein that are not captured by rigid docking methods. nih.gov

Furthermore, MD simulations are used to study protein flexibility. The binding of a ligand can induce conformational changes in the protein that may be critical for its function. By comparing simulations of the protein with and without the bound ligand, it is possible to identify regions of the protein that become more or less flexible, providing insights into the mechanism of action. nih.gov For indole derivatives, MD simulations have been used to confirm the stability of their complexes with target proteins. nih.gov

Free Energy Perturbation (FEP+) Calculations for Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. mavenrs.com FEP simulations provide highly accurate predictions of binding affinity, often with an error of less than 1 kcal/mol, making them a valuable tool in lead optimization.

The FEP method involves creating a non-physical, or "alchemical," pathway to gradually transform one ligand into another in a series of steps. By calculating the free energy change for this transformation both in solution and when bound to the protein, the relative binding free energy can be determined.

For the this compound scaffold, FEP could be used to predict how modifications to the isopropoxy group or substitutions at other positions on the indole ring would affect binding affinity. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved potency. mavenrs.comnih.gov While computationally intensive, the accuracy of FEP can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. mavenrs.com

Ligand Design and Lead Optimization Strategies

The insights gained from computational methods like docking, MD simulations, and FEP are integrated into ligand design and lead optimization strategies. The goal of lead optimization is to modify a lead compound, such as one based on the this compound scaffold, to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. nih.gov

Computational approaches allow for the systematic exploration of chemical space around the lead compound. By understanding the key interactions and the topology of the binding site, chemists can design modifications that are likely to enhance binding affinity. For example, if a specific pocket in the binding site is identified, the isopropoxy group could be extended or replaced with other functional groups to better fill that pocket and form additional favorable interactions.

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) is a powerful paradigm in rational drug design that relies on the three-dimensional structural information of the biological target. domainex.co.uknih.gov The process is iterative, involving the design of compounds, their synthesis, and experimental testing, with the structural information guiding each cycle of design. nih.gov

For this compound, an SBDD approach would begin with the determination of the crystal structure of the target protein, preferably in complex with an initial ligand. This structure would then be used for docking and MD simulations to understand the binding mode. Based on this understanding, new derivatives of this compound would be designed to optimize interactions with the target. domainex.co.uk For example, if a hydrogen bond acceptor is identified in the binding pocket near the indole ring, a hydrogen bond donor could be introduced on the scaffold to form a new, stabilizing interaction. This iterative cycle of design, synthesis, and testing, guided by structural insights, is a highly effective strategy for developing potent and selective drug candidates. domainex.co.uk

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, known as fragments. wikipedia.orgdrughunter.com These fragments typically exhibit weak binding to the target protein, but their interactions provide a highly efficient starting point for optimization. wikipedia.orgdrughunter.comfrontiersin.org The indole scaffold, due to its structural versatility and prevalence in biologically active molecules, is a common component of fragment libraries. nih.govnih.gov

In the context of this compound, an FBDD campaign could utilize the core indole or a functionalized version as a fragment to screen against a specific protein target. The isopropoxy group at the 7-position provides a vector for growth and exploration of the surrounding binding pocket. Once a fragment hit like this compound is identified and its binding mode is confirmed, typically through biophysical methods like X-ray crystallography, medicinal chemists can employ strategies such as fragment growing, linking, or merging to elaborate the initial hit into a more potent, drug-like molecule. frontiersin.org This process allows for the systematic building of potency while maintaining favorable physicochemical properties.

Table 1: Hypothetical Fragment Hits and Growth Vectors for a Target Kinase

| Fragment ID | Structure | Binding Affinity (Kd) | Growth Vector | Strategy |

| FBDD-001 | This compound | 250 µM | N1-H of Indole | Fragment Growing |

| FBDD-002 | 1H-Indole | 800 µM | C7-H | Fragment Merging |

| FBDD-003 | Isopropoxybenzene | >1 mM | C4-H | Fragment Linking |

WaterMap Analysis for Optimizing Ligand Binding

WaterMap is a computational tool that calculates the thermodynamic properties of water molecules within a protein's binding site, including their enthalpy and entropy. nih.gov This analysis helps identify "unhappy" or high-energy water molecules that are energetically unfavorable and can be displaced by a ligand's functional group to improve binding affinity. nih.govschrodinger.com Understanding the energetics of this solvation and desolvation process is critical for effective lead optimization. nih.govresearchgate.net

For this compound, WaterMap analysis would be performed on its complex with a target protein. The analysis would generate a map of hydration sites within the binding pocket, each with calculated thermodynamic values. For instance, if a high-energy water molecule is located near the isopropoxy group, it would suggest that modifying the ligand to displace this water molecule could result in a significant gain in binding free energy. This information guides the rational design of new analogs with improved potency by strategically positioning chemical functionalities to occupy these favorable regions. nih.govschrodinger.com

Table 2: Example WaterMap Analysis of Hydration Sites in a Target Binding Pocket

| Hydration Site ID | Location Relative to Ligand | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Interpretation |

| HS-1 | Near Isopropoxy Group | +2.5 | +1.5 | +1.0 | Unstable, Favorable to Displace |

| HS-2 | Near Indole N-H | -1.0 | -2.5 | +1.5 | Stable, Forms H-bond with Protein |

| HS-3 | Solvent Exposed | +0.2 | +0.1 | +0.1 | Bulk Water, Minimal Impact |

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models is a crucial step in early drug discovery. nih.govsciensage.info These in silico methods allow for the rapid assessment of a compound's potential pharmacokinetic profile before significant resources are invested in synthesis and experimental testing. sciensage.info For indole derivatives, which are a prominent class of compounds in medicinal chemistry, computational ADMET profiling helps to identify potential liabilities and guide molecular design toward candidates with better drug-like properties. indexcopernicus.comijmps.orgresearchgate.net

Metabolic Stability Predictions (e.g., Microsomal Stability)

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. nih.govuj.edu.pl In silico models can predict a compound's susceptibility to metabolism by drug-metabolizing enzymes, such as cytochrome P450s, which are highly concentrated in liver microsomes. evotec.com Microsomal stability assays are commonly used experimental methods to determine a compound's intrinsic clearance. creative-bioarray.comnih.gov Computational tools trained on large datasets from such experiments can predict the metabolic fate of new chemical entities. mdpi.com

For this compound, predictive models would assess the likelihood of metabolism at various sites on the molecule. The indole ring itself can be subject to oxidation, and the isopropoxy group could undergo O-dealkylation. In silico predictions can provide an estimated intrinsic clearance (CLint) or half-life (t½) in liver microsomes from different species, which is valuable for anticipating in vivo clearance. uj.edu.plkuleuven.be

Table 3: Predicted Microsomal Stability for this compound

| Species | Predicted Intrinsic Clearance (µL/min/mg protein) | Predicted Half-life (min) | Predicted Stability Class |

| Human | 25 | 55 | Moderate |

| Rat | 60 | 23 | Low |

| Mouse | 85 | 16 | Low |

Solubility Prediction and Optimization

Aqueous solubility is a critical physicochemical property that influences a drug's absorption and formulation. Poor solubility can be a major hurdle in drug development. mdpi.com Various computational models, ranging from empirical methods based on logP to more complex quantitative structure-property relationship (QSPR) models, are used to predict the solubility of compounds. semanticscholar.org

The predicted solubility of this compound would be influenced by the balance between the lipophilic indole ring and the isopropoxy substituent. In silico tools can provide quantitative estimates of its solubility (e.g., as logS), helping to assess potential absorption issues early on. If the predicted solubility is low, these same computational approaches can be used to explore modifications to the structure, such as the addition of polar functional groups, to enhance solubility while preserving target activity. nih.govnih.gov

Table 4: In Silico Solubility Predictions for this compound

| Prediction Model | Predicted logS | Predicted Solubility (mg/mL) | Classification |

| ALOGPS | -3.5 | 0.059 | Poorly Soluble |

| ESOL | -3.2 | 0.118 | Moderately Soluble |

| SwissADME | -3.8 | 0.038 | Poorly Soluble |

In Silico Prediction of Potential Off-Target Interactions

Most drugs interact with multiple biological targets, a phenomenon known as polypharmacology. While some off-target interactions can be beneficial, many are responsible for adverse drug reactions. nih.gov In silico methods for off-target prediction, which are often based on ligand chemical similarity or machine learning models trained on large bioactivity datasets, can screen a compound against a wide range of known biological targets. frontiersin.orgnih.gov This helps to anticipate potential side effects and can provide opportunities for drug repurposing. frontiersin.org

For this compound, a computational off-target profile would be generated by screening its structure against panels of receptors, ion channels, enzymes, and transporters. nih.gov The results would highlight potential unintended interactions, ranked by a prediction score or probability. This allows for a proactive assessment of the compound's selectivity and helps prioritize it for further experimental safety pharmacology studies.

Table 5: Hypothetical Predicted Off-Target Profile for this compound

| Predicted Off-Target | Target Class | Prediction Score | Potential Implication |

| 5-HT2A Receptor | GPCR | 0.85 | CNS Effects |

| hERG | Ion Channel | 0.40 | Cardiovascular |

| Cyclooxygenase-2 (COX-2) | Enzyme | 0.65 | Anti-inflammatory |

| Dopamine (B1211576) Transporter (DAT) | Transporter | 0.55 | CNS Effects |

Q & A

Basic: What are the recommended synthetic pathways for 7-Isopropoxy-1H-indole, and how can reaction conditions be optimized?

Answer:

Synthesis of this compound typically involves introducing the isopropoxy group at the 7-position of the indole core. A common approach is nucleophilic substitution using indole derivatives (e.g., 7-hydroxyindole) and isopropyl bromide in the presence of a base like potassium carbonate, under reflux in a polar aprotic solvent (e.g., DMF) . Optimization should focus on:

- Temperature control : Higher temperatures (80–100°C) improve reaction rates but may increase side products.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility and efficiency.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products.

Validate each step using thin-layer chromatography (TLC) and adjust stoichiometry based on intermediate yield analysis.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be structured?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks ([M+H]⁺) and isotopic patterns.

- FT-IR : Look for N-H stretching (3400–3500 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹).

Always compare data with structurally similar indole derivatives and reference databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the indole C3 position is often reactive due to high HOMO density.

- Molecular Dynamics (MD) Simulations : Model solvation effects in common solvents (e.g., DMSO, ethanol) to optimize reaction conditions.

- Docking Studies : If studying bioactivity, dock the compound into target protein active sites (e.g., kinase domains) to hypothesize binding modes.

Validate computational results with experimental kinetic data and adjust parameters (e.g., basis sets, solvent models) iteratively .

Advanced: What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

Contradictions often arise from variability in assay conditions or compound purity. Address these using:

- Systematic Review Frameworks : Apply PRISMA guidelines to screen literature, prioritizing studies with rigorous purity validation (e.g., HPLC ≥95%) and standardized bioassays (e.g., IC₅₀ in kinase inhibition) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Stratify by variables like cell line (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration).

- Dose-Response Replication : Re-test disputed activities under controlled conditions, ensuring strict adherence to reported protocols .

Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?

Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation. Desiccate to avoid hydrolysis of the isopropoxy group.

- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via:

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Variable Selection : Modify substituents at positions 3, 5, and N1 while keeping the 7-isopropoxy group constant.

- High-Throughput Screening (HTS) : Use fragment-based libraries to test derivatives against target proteins (e.g., kinases) in 96-well plates.

- Data Analysis : Apply multivariate regression (e.g., partial least squares) to correlate structural descriptors (e.g., logP, polar surface area) with activity.

Include negative controls (e.g., unsubstituted indole) and validate hits with dose-response curves .

Basic: What are the ethical and safety protocols for handling this compound in laboratory settings?

Answer:

- Safety Data Sheets (SDS) : Review toxicity data for similar indole derivatives; assume potential irritancy and use PPE (gloves, goggles).

- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers.

- Ethical Reporting : Disclose synthetic yields and purity metrics transparently to avoid reproducibility issues .

Advanced: What strategies optimize the regioselective functionalization of this compound?

Answer:

- Directing Groups : Temporarily install groups at the 3-position (e.g., boronic esters) to steer electrophilic substitution to the 5-position.

- Transition Metal Catalysis : Use palladium-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like PPh₃) for cross-coupling at inert positions.

- Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions by reducing side pathways through rapid heating .

Basic: How should researchers conduct a systematic literature review on this compound?

Answer:

- Database Selection : Use PubMed, Web of Science, and Reaxys for comprehensive coverage. Avoid Google Scholar due to inconsistent reproducibility .

- Search Strings : Combine terms like "this compound synthesis," "indole derivatives bioactivity," and "regioselective functionalization" with Boolean operators (AND/OR).

- Screening : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to exclude low-quality studies .

Advanced: How can contradictory spectral data for this compound derivatives be reconciled?

Answer:

- Multi-Technique Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography.

- Solvent Artifact Checks : Re-run spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.

- Collaborative Analysis : Share raw data with computational chemists to simulate spectra and identify misassignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.